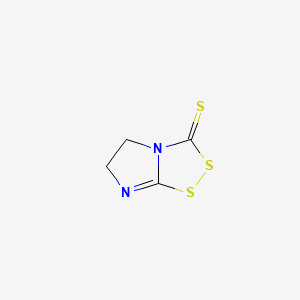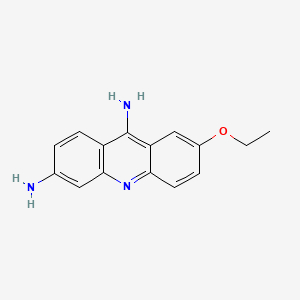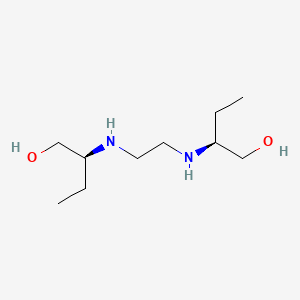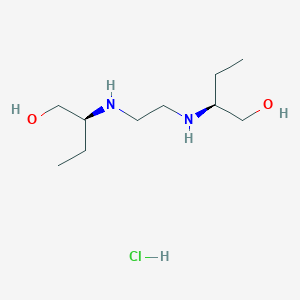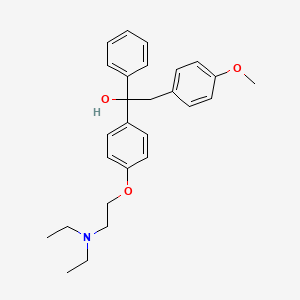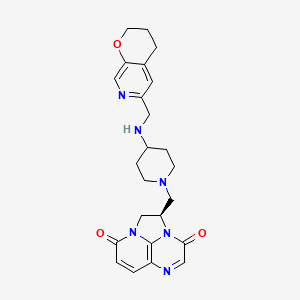
Gepotidacin
Overview
Description
Gepotidacin is a novel, bactericidal, oral antibiotic belonging to the triazaacenaphthylene class. It is designed to treat uncomplicated urinary tract infections and urogenital gonorrhoea. This compound works by inhibiting bacterial DNA replication through the blockage of two essential topoisomerase enzymes, DNA gyrase and topoisomerase IV . This dual inhibition mechanism makes it difficult for bacteria to develop resistance, as mutations in both enzymes would be required .
Scientific Research Applications
Gepotidacin has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound to study the synthesis and reactivity of triazaacenaphthylene derivatives.
Biology: this compound’s mechanism of action is studied to understand bacterial DNA replication and resistance mechanisms.
Medicine: this compound is being developed as a treatment for uncomplicated urinary tract infections and urogenital gonorrhoea, addressing the urgent need for new antibiotics due to rising antimicrobial resistance
Mechanism of Action
Gepotidacin acts as a potent inhibitor of gyrase-catalyzed DNA supercoiling and relaxation of positively supercoiled substrates . Unlike fluoroquinolones, which induce primarily double-stranded DNA breaks, this compound induces high levels of gyrase-mediated single-stranded breaks . This compound forms gyrase-DNA cleavage complexes that are stable for more than 4 hours .
Safety and Hazards
Future Directions
Gepotidacin has shown promise in phase III clinical trials for the treatment of uncomplicated urinary tract infection and urogenital gonorrhea . The US FDA submission is planned for Q2 2023 . The development of this compound is the result of a successful public-private partnership between GSK, the US government’s Biomedical Advanced Research and Development Authority (BARDA), and Defense Threat Reduction Agency (DTRA) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of gepotidacin involves multiple steps, starting from the preparation of the triazaacenaphthylene core. The key steps include:
- Formation of the triazaacenaphthylene ring system through cyclization reactions.
- Introduction of functional groups to enhance antibacterial activity.
- Purification and crystallization to obtain the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Optimization of reaction conditions to maximize yield and purity.
- Use of high-throughput reactors for efficient synthesis.
- Implementation of stringent quality control measures to ensure consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions: Gepotidacin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on this compound, potentially altering its antibacterial properties.
Substitution: Substitution reactions can introduce different substituents on the triazaacenaphthylene core, affecting its activity and stability.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include modified derivatives of this compound with altered antibacterial properties. These derivatives are studied for their potential use in overcoming bacterial resistance .
Comparison with Similar Compounds
Gepotidacin is unique compared to other antibiotics due to its dual inhibition mechanism and its ability to target both DNA gyrase and topoisomerase IV. Similar compounds include:
Fluoroquinolones: These antibiotics also target DNA gyrase and topoisomerase IV but are prone to resistance due to single-point mutations.
Aminocoumarins: These compounds inhibit DNA gyrase but have limited activity against topoisomerase IV.
Novobiocin: This antibiotic targets DNA gyrase but is less effective against topoisomerase IV.
This compound’s ability to inhibit both enzymes makes it a promising candidate for treating infections caused by antibiotic-resistant bacteria .
Properties
IUPAC Name |
(3R)-3-[[4-(3,4-dihydro-2H-pyrano[2,3-c]pyridin-6-ylmethylamino)piperidin-1-yl]methyl]-1,4,7-triazatricyclo[6.3.1.04,12]dodeca-6,8(12),9-triene-5,11-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N6O3/c31-22-4-3-20-24-29(22)15-19(30(24)23(32)13-27-20)14-28-7-5-17(6-8-28)25-11-18-10-16-2-1-9-33-21(16)12-26-18/h3-4,10,12-13,17,19,25H,1-2,5-9,11,14-15H2/t19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZFAZQUREQIODZ-LJQANCHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=NC=C2OC1)CNC3CCN(CC3)CC4CN5C(=O)C=CC6=C5N4C(=O)C=N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC(=NC=C2OC1)CNC3CCN(CC3)C[C@@H]4CN5C(=O)C=CC6=C5N4C(=O)C=N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501028208 | |
| Record name | Gepotidacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501028208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1075236-89-3 | |
| Record name | (2R)-2-[[4-[[(3,4-Dihydro-2H-pyrano[2,3-c]pyridin-6-yl)methyl]amino]-1-piperidinyl]methyl]-1,2-dihydro-3H,8H-2a,5,8a-triazaacenaphthylene-3,8-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1075236-89-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gepotidacin [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1075236893 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gepotidacin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12134 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Gepotidacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501028208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R)-2-[[4-[(3,4-DIHYDRO-2H-PYRANO[2,3-C]PYRIDIN-6-YLMETHYL)AMINO]-1-PIPERIDINYL]METHYL]-1,2-DIHYDRO-3H,8H-2A,5,8A-TRIAZAACENAPHTHYLENE-3,8-DIONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GEPOTIDACIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DVF0PR037D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,6-diamino-N-[(6Z)-3-(2-amino-1,4,5,6-tetrahydropyrimidin-6-yl)-6-[(carbamoylamino)methylidene]-9,12-bis(hydroxymethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,13-pentazacyclohexadec-15-yl]-4-hydroxyhexanamide](/img/structure/B1671363.png)

![[2-Chloro-4-(4-fluoro-2-methyl-phenylamino)-phenyl]-o-tolyl-methanone](/img/structure/B1671367.png)
![(Z)-7-[(1S,2R,3R,4R)-3-[(E,3S)-4-(4-fluorophenoxy)-3-hydroxybut-1-enyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B1671368.png)


![N-[2-[[(E)-3-(4-Bromophenyl)-2-methylprop-2-enyl]amino]ethyl]isoquinoline-5-sulfonamide](/img/structure/B1671372.png)

